Compound Description: These are copper(II) halide dimers complexed with 2-amino-5-methylpyridine (5MAP). They exhibit weak antiferromagnetic interactions. []
Relevance: These compounds are synthesized using 2-amino-5-methylpyridine (5MAP) as a starting material. 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine shares the core structure of 2-amino-5-methylpyridine with an additional fused pyrrole ring. []
Compound Description: This compound features a copper paddlewheel structure with a 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium ligand. It exhibits strong antiferromagnetic interactions. []
Relevance: The ligand in this compound, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium, is structurally similar to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Both share a brominated pyrrolo[2,3-b]pyridine core, differing in the substituents at the 2- and 3- positions. []
Compound Description: This refers to a series of compounds with a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework substituted at the 2- and 3- positions. []
Relevance: These compounds share the core structure with 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, highlighting the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold as a common structural motif. The variation lies in the substituents at the 2- and 3- positions. []
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound is a deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
Relevance: This compound and 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine both belong to the pyrrolo[2,3-b]pyridine class of compounds. They share the same core structure, with differences in the substituents at the 4- and 6- positions. []
Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib. Pexidartinib is a known inhibitor of CSF1R, KIT, and FLT3 kinases. []
Relevance: This compound features a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety. While it is a more complex molecule, it highlights the presence of halogenated pyrrolo[2,3-b]pyridines in biologically active compounds, similar to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. []
Compound Description: These compounds are a series of nortopsentin analogues designed as cyclin-dependent kinase 1 inhibitors and display antitumor activity in peritoneal mesothelioma models. []
Relevance: These analogues highlight the 1H-pyrrolo[2,3-b]pyridine core as a valuable scaffold for developing biologically active compounds, similar to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. []
Compound Description: This compound incorporates a 6-bromo-imidazo[4,5-b]pyridine moiety and forms intermolecular hydrogen bonds in its crystal structure. [, ]
Relevance: Although this compound contains an imidazo[4,5-b]pyridine core instead of a pyrrolo[2,3-b]pyridine, it demonstrates the use of 6-bromo-azaindole scaffolds in constructing more complex molecules. This is structurally relevant to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. [, ]
6-Functionalized 1H-Pyrrolo[2,3-b]pyridines
Compound Description: This refers to a series of 1H-pyrrolo[2,3-b]pyridine derivatives functionalized at the 6- position with various groups like amino, iodo, and ethynyl groups. These compounds were investigated for their potential as agrochemicals and functional materials. []
Relevance: This series emphasizes the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold for derivatization and potential applications, similar to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine which also bears a substituent at the 6- position. []
Compound Description: This compound is a potent PI3K/mTOR dual inhibitor with promising antitumor efficacy in vitro and in vivo. []
Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine moiety, highlighting its presence in a molecule with significant biological activity. This connection emphasizes the potential of the 1H-pyrrolo[2,3-b]pyridine core, as seen in 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, for medicinal chemistry applications. []
Compound Description: These compounds are designed as JAK1-selective inhibitors for treating inflammatory and autoimmune diseases. []
Relevance: This series highlights the use of the pyrrolo[2,3-b]pyridine scaffold, specifically N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide, for developing JAK1 inhibitors. While 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has a different substitution pattern, both belong to the same chemical class and demonstrate the potential of this scaffold for medicinal chemistry. []
(Dimethylamino)-Functionalised 'Titanocenes' with 7-Azaindole Substituents
Compound Description: These are a class of titanocene-based anticancer agents incorporating 7-azaindole (1H-pyrrolo[2,3-b]pyridine) units. []
Relevance: This class of compounds highlights the incorporation of the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) unit in the design of metal-based anticancer agents. This emphasizes the versatility of the core structure found in 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine for various medicinal chemistry applications. []
Compound Description: These compounds act as potent and selective platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors. []
Relevance: These derivatives feature a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety, showcasing the relevance of this core structure in developing potent and selective PDGF-betaR inhibitors. This is structurally relevant to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, which shares the same core structure but with different substitutions. []
13. Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine-Based Histone Deacetylase Inhibitors* Compound Description: This describes a series of compounds built on either pyrrolo[2,3-d]pyrimidine or pyrrolo[2,3-b]pyridine scaffolds, designed as HDAC inhibitors for potential anticancer therapies. []* Relevance: While 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has a different substitution pattern, its inclusion in this category emphasizes the potential of the pyrrolo[2,3-b]pyridine scaffold for developing HDAC inhibitors and its relevance in anticancer research. []
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK3 Inhibitors
Compound Description: These compounds are specifically designed to target JAK3 for potential use in treating immune diseases, including those related to organ transplantation. []
Relevance: These derivatives highlight the use of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core as a basis for developing JAK3 inhibitors. While 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has a different substitution pattern, both belong to the same chemical class, emphasizing the potential of this scaffold for medicinal chemistry and immunomodulation. []
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Compound Description: This compound consists of a pyridine ring directly connected to the 2-position of a 1H-pyrrolo[2,3-b]pyridine unit. It forms hydrogen-bonded dimers in its crystal structure. []
Relevance: This compound exemplifies a direct linkage of a pyridine ring to the 1H-pyrrolo[2,3-b]pyridine core, highlighting a potential substitution pattern and its structural implications. Although 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has different substituents, the shared core structure makes this compound relevant for understanding potential derivatives and their properties. []
16. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)* Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. It undergoes various metabolic transformations, including an unusual N-acetylglucosamine conjugation in cynomolgus monkeys. []* Relevance: BMS-645737 incorporates a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl group. This structural similarity to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine emphasizes the relevance of the core 2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold in developing biologically active compounds, particularly those targeting receptor tyrosine kinases. []
Compound Description: These are a series of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) analogues investigated for their potential as cholinesterase inhibitors and antiglycation agents. []
Relevance: These compounds share the core 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) structure with 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. This structural similarity highlights the potential of this scaffold for developing therapeutic agents targeting various enzymes like cholinesterases and those involved in glycation. []
18. 4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and 4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile * Compound Description: These two compounds, synthesized from a 1H-pyrrole-3-carbonitrile precursor, are structurally characterized and represent new examples of substituted 1H-pyrrolo[2,3-b]pyridines. []* Relevance: Although structurally more complex, these compounds highlight the diversity possible within the 1H-pyrrolo[2,3-b]pyridine scaffold. Their synthesis and characterization contribute to the broader understanding of this chemical class, which includes 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. []
19. 6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles and Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates* Compound Description: These compounds represent distinct heterocyclic systems synthesized through a cascade heterocyclization involving 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) and thiols. []* Relevance: While structurally distinct from 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the synthesis of these compounds utilizes similar starting materials and reaction principles, showcasing the broader reactivity patterns and potential structural diversity accessible within this family of heterocycles. []
1-Methyl-3-(2-aminoalkyl)-piperidines
Compound Description: These are precursor compounds that can undergo dehydrogenation to yield a mixture of 7-methyl-2,3,3a,4,5,6-hexahydro-7H-pyrrolo[2,3-b]pyridines and 7-methyl-perhydro-pyrrolo[2,3-b]pyridines. []
Relevance: These precursors highlight a synthetic route towards partially and fully saturated derivatives of the pyrrolo[2,3-b]pyridine core. Although 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is fully aromatic, understanding the synthesis and properties of its saturated counterparts can provide valuable insights into its reactivity and potential applications. []
21. 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine* Compound Description: This specific pyrrolo[2,3-b]pyridine derivative, when treated with peracids, undergoes a ring-opening reaction. This reactivity pattern contrasts with other related compounds that undergo N-oxidation or rearrangement under similar conditions. []* Relevance: Although differently substituted, the reactivity of 1-methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine towards peracids provides insights into the potential reactivity of the pyrrolo[2,3-b]pyridine core. This information is relevant for understanding the potential transformations that 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine might undergo under oxidative conditions. []
Compound Description: This compound is a benzazepine derivative synthesized through Beckmann or Schmidt rearrangement of a tetralin precursor. It serves as a key intermediate in synthesizing various benzazepine and quinoline derivatives. []
Relevance: While structurally distinct from 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, this compound's synthesis highlights the use of rearrangement reactions in accessing heterocyclic systems. This knowledge can be relevant for exploring potential synthetic routes or transformations involving pyrrolo[2,3-b]pyridine scaffolds. []
1,7-Dideaza-2'-deoxy-6-nitronebularine
Compound Description: This compound is a pyrrolo[2,3-b]pyridine nucleoside analogue with a nitro group at position 6. It exhibits a syn conformation around the glycosidic bond due to an intramolecular hydrogen bond. []
Relevance: This nucleoside analogue demonstrates the incorporation of the pyrrolo[2,3-b]pyridine scaffold into nucleoside frameworks. While 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not a nucleoside, this example highlights the potential of this core structure for developing nucleoside analogues and its significance in medicinal chemistry, particularly for antiviral or anticancer applications. []
Compound Description: These are a group of pyrrolo[2,3-b]pyridine derivatives synthesized from substituted 2-aminopyrrole-3-carboxylates. Some of these compounds show antibacterial activity in vitro. []
Relevance: This group of compounds, particularly those with demonstrated antibacterial activity, highlights the potential of the pyrrolo[2,3-b]pyridine scaffold for developing antimicrobial agents. This is relevant to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, as it suggests that modifications to its structure could lead to compounds with desirable biological activities. []
1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as ALK Inhibitors
Compound Description: These are a class of potent, selective, and brain-penetrant inhibitors of Anaplastic Lymphoma Kinase (ALK), a target for treating ALK-positive cancers. []
Relevance: These compounds feature a 1H-pyrrolo[2,3-b]pyridine scaffold directly linked to a 1H-pyrazole moiety. This highlights the utility of the pyrrolo[2,3-b]pyridine core, similar to 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, in developing kinase inhibitors, particularly for ALK-positive cancers. []
26. 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine* Compound Description: This compound serves as a precursor for synthesizing various imidazo[4,5-b]pyridine derivatives via reactions with halogenated compounds and alkylating agents. These derivatives show potential as antimicrobial agents, particularly against Gram-positive bacteria. []* Relevance: While this compound features an imidazo[4,5-b]pyridine core instead of pyrrolo[2,3-b]pyridine, the shared 6-bromo substitution and its use in generating biologically active derivatives highlight a potential avenue for exploring the chemical space and potential applications of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. []
Pyrano[2,3-b][1,8]naphthyridine and Pyrrolo[2,3-f][1,8]naphthyridine Derivatives
Compound Description: These are two distinct classes of heterocyclic compounds synthesized from a common pyrano[2,3-b]pyridine precursor. These compounds were evaluated for their antimicrobial activity, with some exhibiting promising results against a range of bacteria and fungi. []
Relevance: Although structurally different from 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the synthesis and biological evaluation of these compounds provide insights into the broader potential of related heterocyclic systems for antimicrobial drug discovery. These findings could be relevant for exploring the chemical space around 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. []
Compound Description: These are various bis-heterocyclic compounds synthesized from N,N'-(ethane-1,2-diyl)bis(cyanoacetamide) and evaluated for their antimicrobial properties. []
Relevance: While structurally diverse from 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the synthesis and biological evaluation of these bis-heterocyclic compounds provide insights into the potential of combining different heterocyclic moieties for enhancing biological activity. This approach could be relevant for designing and synthesizing novel derivatives of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with improved pharmacological profiles. []
29. 1,7-Dideaza-2',3'-dideoxyadenosine and Related Pyrrolo[2,3-b]pyridine 2',3'-Dideoxyribo and 2',3'-Didehydro-2',3'-dideoxyribonucleosides* Compound Description: This series comprises nucleoside analogues, specifically designed as potential antiviral agents targeting HIV-1 reverse transcriptase. The study focuses on the importance of the purine N(1) position for the biological activity of these compounds. []* Relevance: These nucleoside analogues demonstrate the incorporation of the pyrrolo[2,3-b]pyridine scaffold into nucleoside structures to generate potentially biologically active compounds. While 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not a nucleoside, this study emphasizes the versatility of this core structure for medicinal chemistry applications and its potential use in antiviral drug discovery. []
30. 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile Derivatives as Precursors to Pyrrolo[2,3-b]pyridines, Thieno[2,3-b]pyridines, and Pyrido[2',3':5,4]pyrrolo[2,3-b]pyrimidines* Compound Description: This study focuses on using 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a starting material to synthesize a variety of heterocyclic systems, including pyrrolo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidines. These synthesized compounds are then screened for their antibacterial activity. []* Relevance: Although 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not directly synthesized in this study, the use of a structurally related pyridine-based starting material and the synthesis of other fused pyridine-containing heterocycles, such as pyrrolo[2,3-b]pyridines, make this work relevant. It highlights a potential synthetic strategy for generating 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine analogues with potentially different pharmacological profiles. []
31. Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate and Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate* Compound Description: These are two key intermediates synthesized from a trifluoromethyl-substituted thienylpyridinethione. These intermediates are then used to create a variety of thienopyridine and pyridothienopyrimidine derivatives. []* Relevance: These compounds demonstrate the use of a thienylpyridine core as a building block for more complex heterocyclic systems. While structurally different from 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the study showcases synthetic strategies applicable to related heterocycles. The insights gained from this work might be valuable for exploring the synthesis of novel 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine analogues with potentially different biological activities. []
32. 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine* Compound Description: This compound is a simple bromopyridine derivative incorporating a 1-methyl-1H-tetrazol substituent at the 2-position. Its crystal structure provides insights into its molecular geometry and packing interactions. []* Relevance: While structurally simpler than 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, this compound's structure highlights the presence of a bromo substituent on a pyridine ring, similar to the target compound. This structural similarity, although in a simpler system, can provide valuable information about the electronic and steric properties influenced by the bromo substituent in the context of pyridine-based compounds. []
33. 2-(4-Substituted)butyl Derivatives of 2,3-Dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridines* Compound Description: These compounds, characterized by a 2-(4-substituted)butyl chain attached to the pyrrolo[3,4-c]pyridine core, exhibit various pharmacological activities, including analgesic effects, suppression of locomotor activity, prolongation of barbiturate-induced sleep, and blood pressure reduction. []* Relevance: Although based on a different pyrrolopyridine isomer (pyrrolo[3,4-c]pyridine), these compounds highlight the potential of modifying the substituents on the pyrrolopyridine scaffold to tune pharmacological activities. This concept is relevant for exploring the structure-activity relationships of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and designing analogues with potentially improved or distinct biological profiles. []
Overview
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. This compound features a pyrrolo[2,3-b]pyridine core, characterized by a bromine atom at the 6th position and a methyl group at the 2nd position. It is a solid at room temperature and has garnered interest in scientific research due to its unique chemical properties and potential applications in medicinal chemistry.
Source and Classification
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The specific structure of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine allows it to interact with various biological targets, making it valuable in drug discovery and development. Its classification as a brominated heterocyclic compound positions it among other similar derivatives that exhibit significant pharmacological properties.
Synthesis Analysis
Methods
The synthesis of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. A common method employs N-bromosuccinimide (NBS) as the brominating agent in dichloromethane as a solvent. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to confirm completion.
Reaction Conditions: Room temperature; monitored by TLC.
The industrial production of this compound may involve scaling up laboratory methods while optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors can be employed for better control over reaction parameters.
Molecular Structure Analysis
Data
Molecular Formula: C8H7BrN2
Molecular Weight: 201.06 g/mol
CAS Number: 1540538-11-1
The presence of the bromine atom and methyl group contributes to the compound's unique reactivity profile, influencing its interactions with biological targets.
Chemical Reactions Analysis
Reactions
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions.
Common Reagents: Amines, thiols.
Conditions: Typically involve bases like potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives.
Common Reagents: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The products formed depend on the specific reagents and conditions used; for example, substitution reactions with amines can yield various amine derivatives of the pyrrolo compound.
Mechanism of Action
The mechanism of action for 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and survival; thus, by binding to these receptors, the compound disrupts signaling pathways associated with tumor growth and metastasis. This action makes it a candidate for further investigation in cancer therapy.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Solid at room temperature.
Melting Point: Not specifically documented but typically falls within standard ranges for similar compounds.
Chemical Properties
Solubility: Soluble in organic solvents such as dichloromethane and dimethylformamide.
Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound further and confirm its structure.
Applications
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
Medicinal Chemistry: Its ability to inhibit FGFRs positions it as a potential therapeutic agent in cancer treatment.
Drug Development: The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity against various targets.
Research Tool: It is utilized in studies exploring the mechanisms of tumorigenesis and cellular signaling pathways related to FGFR activity.
The unique properties of this compound make it an important subject of study within pharmaceutical research aimed at developing novel anticancer therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.